2-Amino-2-(3-hydroxyphenyl)acetic acid
Overview
Description
2-Amino-2-(3-hydroxyphenyl)acetic acid is a non-proteinogenic α-amino acid. It is a structural analog of the naturally occurring amino acid L-tyrosine, differing in the position of the hydroxyl group on the aromatic ring and the chirality at the alpha carbon
Mechanism of Action
Biochemical Pathways
It’s possible that it may influence various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 358.8±32.0 °C and a density of 1.396±0.06 g/cm3 . .
Result of Action
Given its potential influence on various biological activities, it’s possible that it may have diverse effects at the molecular and cellular level . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-2-(3-hydroxyphenyl)acetic acid are largely determined by its structure, which includes an amino group, a carboxyl group, and a side chain or R group . The R group, which distinguishes one amino acid from the next, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
As an amino acid derivative, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with glycine in the presence of a base, followed by reduction and hydrolysis steps . Another method includes the use of 3-hydroxyphenylacetonitrile as a starting material, which undergoes hydrolysis and subsequent amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(3-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amino and hydroxyl derivatives.
Scientific Research Applications
2-Amino-2-(3-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent for various diseases.
Medicine: Research is ongoing to explore its potential in treating nonalcoholic fatty liver disease and other metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
L-Tyrosine: A naturally occurring amino acid with a hydroxyl group at the para position.
2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxyl group at the para position.
Indole-3-acetic acid: A plant hormone with a different aromatic ring structure but similar functional groups.
Uniqueness: 2-Amino-2-(3-hydroxyphenyl)acetic acid is unique due to its specific hydroxyl group position on the aromatic ring and its non-proteinogenic nature. This structural uniqueness imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-amino-2-(3-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYTFPAEVJTFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31932-87-3 | |
Record name | (�±)-3-Hydroxyphenylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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